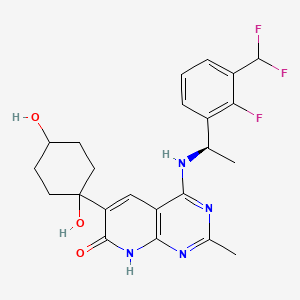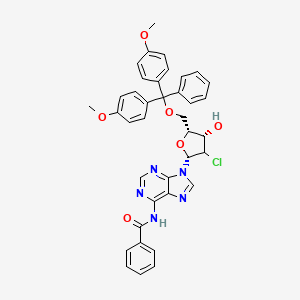
CBP/p300-IN-17
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CBP/p300-IN-17 is a small molecule inhibitor that targets the bromodomain of the CREB-binding protein (CBP) and p300. These proteins are transcriptional coactivators with intrinsic acetyltransferase activity, playing critical roles in gene expression regulation, cell growth, and differentiation. This compound has emerged as a promising compound in the field of cancer research due to its ability to inhibit the acetyltransferase activity of CBP and p300, thereby modulating gene expression and cellular functions .
Méthodes De Préparation
The synthesis of CBP/p300-IN-17 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with commercially available starting materials, which undergo a series of chemical transformations such as halogenation, nucleophilic substitution, and cyclization. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired product. Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity .
Analyse Des Réactions Chimiques
CBP/p300-IN-17 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used. For example, oxidation of this compound may lead to the formation of corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .
Applications De Recherche Scientifique
CBP/p300-IN-17 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the role of CBP and p300 in gene regulation and chromatin remodeling. In biology, it helps elucidate the molecular mechanisms underlying various cellular processes, including cell cycle progression, apoptosis, and differentiation. In medicine, this compound is being investigated as a potential therapeutic agent for the treatment of cancers, such as prostate and breast cancer, by inhibiting the activity of CBP and p300, which are often overexpressed in these cancers.
Mécanisme D'action
The mechanism of action of CBP/p300-IN-17 involves its binding to the bromodomain of CBP and p300, thereby inhibiting their acetyltransferase activity. This inhibition prevents the acetylation of histones and other nuclear proteins, leading to changes in chromatin structure and gene expression. The molecular targets of this compound include the bromodomains of CBP and p300, which are responsible for recognizing acetylated lysine residues on histones. By blocking these interactions, this compound disrupts the transcriptional activation of genes involved in cell growth and survival pathways, ultimately leading to the inhibition of cancer cell proliferation and induction of apoptosis .
Comparaison Avec Des Composés Similaires
CBP/p300-IN-17 is unique compared to other similar compounds due to its high selectivity and potency in inhibiting the bromodomains of CBP and p300. Similar compounds include FT-6876 and I-CBP112, which also target the bromodomains of CBP and p300 but may differ in their chemical structure, binding affinity, and pharmacokinetic properties. FT-6876, for example, has shown efficacy in preclinical models of androgen receptor-positive breast cancer by reducing CBP/p300 activity and androgen receptor transcriptional activity . I-CBP112, on the other hand, has demonstrated significant anti-leukemic activity by impairing the self-renewal of leukemic cells and enhancing the cytotoxic effects of standard therapies . These comparisons highlight the uniqueness of this compound in terms of its specific molecular interactions and therapeutic potential.
Propriétés
Formule moléculaire |
C25H28N4O3 |
|---|---|
Poids moléculaire |
432.5 g/mol |
Nom IUPAC |
(2R)-N-(1H-indazol-4-yl)-1-[1-(4-methoxyphenyl)cyclopentanecarbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C25H28N4O3/c1-32-18-11-9-17(10-12-18)25(13-2-3-14-25)24(31)29-15-5-8-22(29)23(30)27-20-6-4-7-21-19(20)16-26-28-21/h4,6-7,9-12,16,22H,2-3,5,8,13-15H2,1H3,(H,26,28)(H,27,30)/t22-/m1/s1 |
Clé InChI |
KRGAGJKQQRBFEC-JOCHJYFZSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)C2(CCCC2)C(=O)N3CCC[C@@H]3C(=O)NC4=CC=CC5=C4C=NN5 |
SMILES canonique |
COC1=CC=C(C=C1)C2(CCCC2)C(=O)N3CCCC3C(=O)NC4=CC=CC5=C4C=NN5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



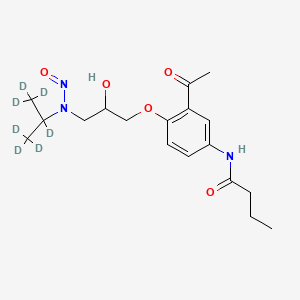
![2-[2-[(2,4-Dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese(3+);acetate](/img/structure/B12405715.png)

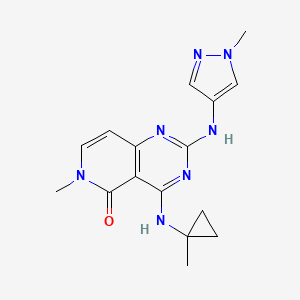


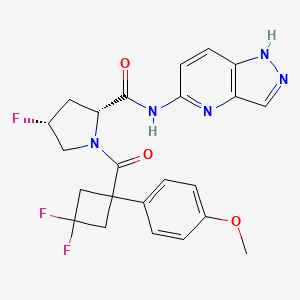
![1-N-[(2R)-3-amino-2-hydroxypropyl]-4-(6-aminopyridin-3-yl)-3-(2H-tetrazol-5-yl)benzene-1,2-disulfonamide](/img/structure/B12405757.png)


![4-[[2-[4-[1-[4-[[5-chloro-4-(2-dimethylphosphorylanilino)pyrimidin-2-yl]amino]-3-methoxyphenyl]piperidin-4-yl]piperazin-1-yl]-2-oxoethyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12405786.png)
